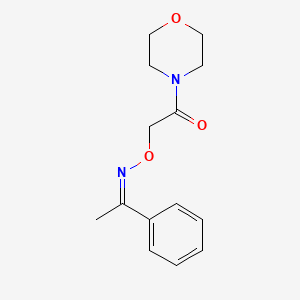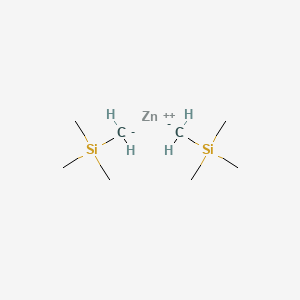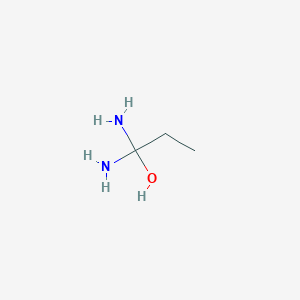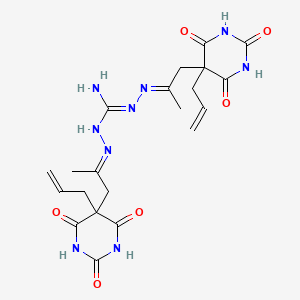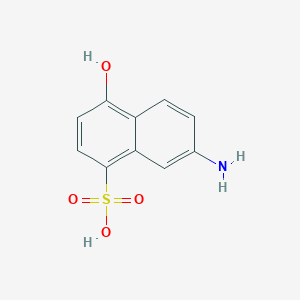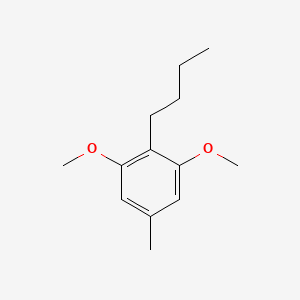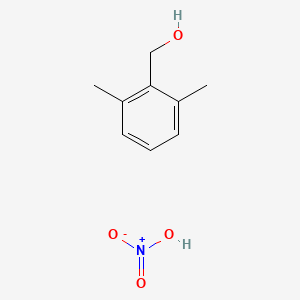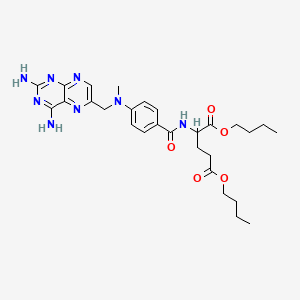
Dibutyl methotrexate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl methotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate is used to treat various cancers, autoimmune diseases, and ectopic pregnancies . This compound, specifically, has been studied for its pharmacokinetics and metabolism in animal models .
Métodos De Preparación
The synthesis of dibutyl methotrexate involves the esterification of methotrexate. This process typically includes the reaction of methotrexate with butanol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
Dibutyl methotrexate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can yield methotrexate and butanol as major products . The compound’s stability and reactivity are influenced by its ester groups, which can be cleaved under specific conditions .
Aplicaciones Científicas De Investigación
It has been studied for its pharmacokinetics and metabolism in animal models, providing insights into its potential use as an antitumor agent . Additionally, research has focused on its use in drug delivery systems, particularly in the form of nanoparticles, to enhance the efficacy and reduce the toxicity of methotrexate . The compound’s ability to penetrate biological barriers and its improved tissue distribution properties make it a promising candidate for further research .
Mecanismo De Acción
The mechanism of action of dibutyl methotrexate is similar to that of methotrexate. It acts by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication . The compound also affects various molecular targets and pathways, including the folate pathway, which is crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
Dibutyl methotrexate can be compared with other methotrexate derivatives, such as monobutyl methotrexate and methotrexate itself. While methotrexate is widely used in clinical settings, this compound offers unique advantages, such as improved lipophilicity and tissue distribution . Similar compounds include monobutyl methotrexate, which has been studied for its pharmacokinetics and metabolism . The unique ester groups in this compound contribute to its distinct pharmacological properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
50602-77-2 |
|---|---|
Fórmula molecular |
C28H38N8O5 |
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
dibutyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35) |
Clave InChI |
SPTBIJLJJBZGDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


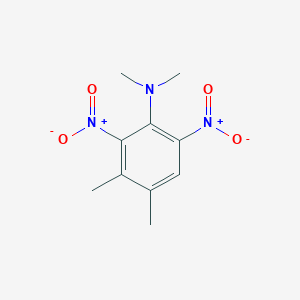

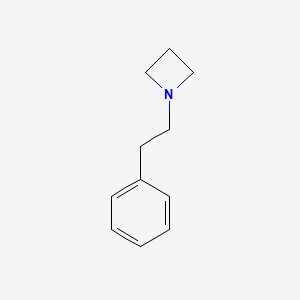
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
